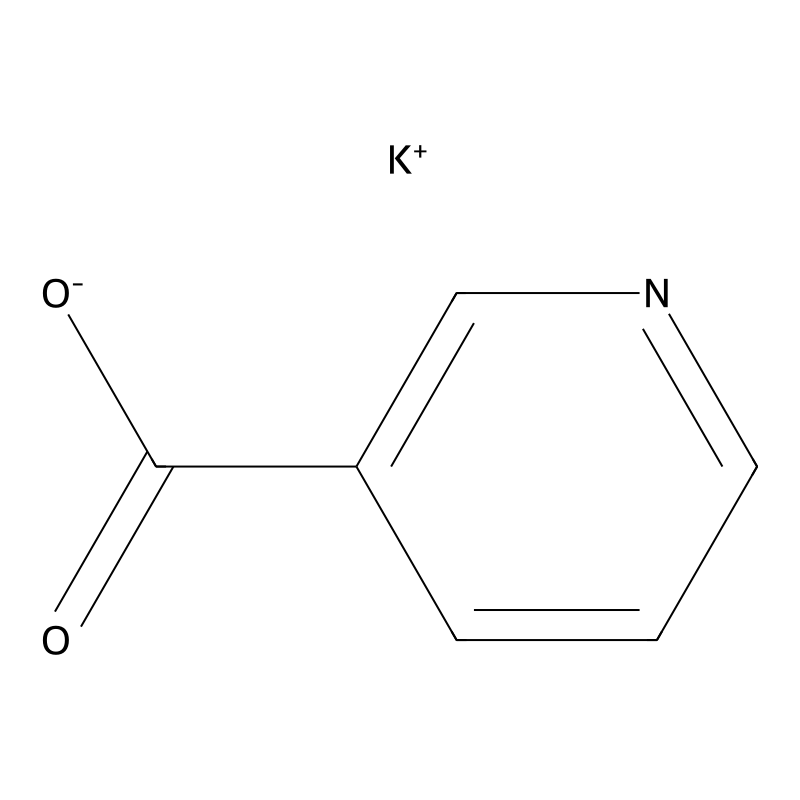

Potassium nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potassium nicotinate is a potassium salt of nicotinic acid, characterized by the chemical formula C₆H₄KNO₂. This compound appears as a white crystalline powder and is soluble in water. It is primarily recognized for its role in the biochemical pathways involving nicotinic acid, which is a form of vitamin B3. Potassium nicotinate serves as a source of nicotinate ions, which are essential for various metabolic processes in living organisms.

- Deprotonation: In aqueous solutions, it can lose a proton from the carboxylic acid group, forming the nicotinate ion.

- Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

- Oxidation: Potassium nicotinate can be oxidized under specific conditions, leading to various products depending on the oxidizing agent used. For instance, its oxidation by permanganate has been studied, demonstrating first-order kinetics with respect to the permanganate concentration .

Potassium nicotinate exhibits several biological activities:

- Nutritional Role: As a derivative of nicotinic acid, it contributes to the synthesis of nicotinamide adenine dinucleotide (NAD), crucial for cellular metabolism and energy production.

- Vasodilatory Effects: It has been shown to induce vasodilation, which can improve blood flow and has implications for cardiovascular health.

- Neuroprotective Properties: Some studies suggest that potassium nicotinate may have protective effects on neuronal cells, potentially aiding in neurodegenerative conditions .

Potassium nicotinate can be synthesized through various methods:

- Neutralization Reaction: By neutralizing nicotinic acid with potassium hydroxide or potassium carbonate.

- Direct Reaction: Reacting potassium acetate with nicotinic acid under controlled conditions .

- Anhydrous Synthesis: Using anhydrous potassium acetate and nicotinic acid in a solvent-free environment to yield anhydrous potassium nicotinate .

These methods allow for the production of both hydrated and anhydrous forms of potassium nicotinate.

Potassium nicotinate has several applications across different fields:

- Pharmaceuticals: Used as a dietary supplement to enhance vitamin B3 intake and support metabolic health.

- Agriculture: Acts as a growth stimulant in plants due to its role in metabolic processes.

- Cosmetics: Incorporated into skincare products for its potential benefits in improving skin health and appearance.

Research indicates that potassium nicotinate interacts with various biological systems:

- Drug Interactions: It may enhance the efficacy of certain medications by improving blood circulation and nutrient absorption.

- Mechanism of Action: Its role as an agonist for voltage-gated inwardly rectifying potassium channels has been documented, influencing cardiac and neuronal activity .

Potassium nicotinate shares similarities with several other compounds derived from nicotinic acid. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Precursor to coenzymes; involved in energy metabolism. |

| Sodium Nicotinate | C₆H₄NaNO₂ | Similar solubility; used interchangeably in some applications. |

| Calcium Nicotinate | C₆H₄CaNO₂ | Provides calcium along with nicotinate; used in dietary supplements. |

| Nicotine | C₁₀H₁₄N₂ | Alkaloid with stimulant effects; differs significantly in structure and activity. |

Potassium nicotinate's unique characteristic lies in its potassium content, which enhances its bioavailability and effectiveness as a nutritional supplement compared to sodium or calcium variants.

The study of nicotinate salts emerged in the mid-20th century alongside advancements in vitamin B₃ (niacin) metabolism. Early research focused on isolating stable metal-nicotinate complexes for nutritional supplementation. A pivotal development occurred in the 1960s when alkali metal salts, including potassium nicotinate, were synthesized as precursors for chromium-nicotinate glucose tolerance factor (GTF) materials. These complexes, produced via reactions between nicotinic acid salts and trivalent chromium salts, demonstrated hypoglycemic activity in preclinical models.

Industrial production methods evolved through the 1980s–2000s, with Lonza Group pioneering catalytic oxidation of 5-ethyl-2-methylpyridine using nitric acid. However, this process generated nitrous oxide (N₂O), a potent greenhouse gas, prompting research into greener alternatives such as vapor-phase oxidation of 3-picoline over vanadium-based catalysts. Historical patent analyses reveal that potassium nicotinate’s role expanded beyond nutrition to include applications in polymer stabilization and electrochemical systems.

Significance in Biochemical and Pharmaceutical Sciences

Metabolic Pathways and Coenzyme Synthesis

Potassium nicotinate serves as a critical substrate in nicotinamide adenine dinucleotide (NAD+) biosynthesis. In Aspergillus nidulans, nicotinate degradation involves a eukaryotic-specific pathway yielding α-hydroxyglutaramate, a metabolite absent in prokaryotic systems. This pathway, regulated by the hxn gene cluster, highlights the compound’s role in cellular energy metabolism and DNA repair.

Pharmaceutical Formulations

Nicotinate salts enhance drug stability and bioavailability. For example, nicotine salts formed with tartaric acid exhibit melting points up to 143.1°C, improving thermal stability for controlled-release formulations. Potassium nicotinate’s low cytotoxicity and compatibility with polar solvents make it suitable for transdermal and ocular delivery systems. In vascular pharmacology, nicotinate derivatives directly relax smooth muscle by modulating intracellular calcium flux, a mechanism validated in helical strip assays.

Table 1: Key Physicochemical Properties of Potassium Nicotinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄KNO₂ | |

| Molecular Weight | 161.20 g/mol | |

| Density | 1.293 g/cm³ | |

| Melting Point | 236.6°C | |

| Solubility in Water | 9.8 g/100 mL (at 100°C) |

Current Research Landscape and Challenges

Synthetic Methodology Innovations

Recent advances emphasize solvent-free and catalytic processes. For instance, vapor-phase oxidation of 3-picoline over V₂O₅/Sb₂O₃-TiO₂ catalysts achieves 94.6% substrate conversion with 90.8% selectivity for nicotinic acid, which is subsequently neutralized to potassium nicotinate. Challenges persist in minimizing N₂O emissions and optimizing crystallization protocols to reduce energy-intensive drying steps.

Biomedical Applications

Ongoing studies explore potassium nicotinate’s role in neurodegenerative diseases. Gut microbiota metabolize nicotinate into NAD+ precursors, which mitigate oxidative stress in Parkinson’s disease models. Additionally, its incorporation into metal-organic frameworks (MOFs) enhances drug-loading capacity for targeted cancer therapies.

Table 2: Synthetic Routes to Potassium Nicotinate

Industrial and Environmental Considerations

The shift toward circular economy models drives research into recycling nicotinate-rich agricultural waste. For example, fungal strains like Aspergillus nidulans degrade plant-derived nicotinate into biodegradable polymers, reducing reliance on petrochemical feedstocks. However, scaling these bioprocesses requires overcoming metabolic bottlenecks in eukaryotic systems.

Room temperature solid phase synthesis represents a significant advancement in the preparation of potassium nicotinate, offering environmentally friendly conditions and enhanced reaction efficiency [3]. The solid phase synthesis methodology involves the direct reaction between nicotinic acid and anhydrous potassium acetate at ambient temperature without the need for organic solvents [3] [5]. This mechanochemical approach utilizes the principle of intimate contact between reactants in the solid state, facilitating nucleophilic attack of the acetate ion on the carboxyl group of nicotinic acid.

The reaction mechanism proceeds through the formation of an intermediate mixed anhydride, followed by nucleophilic substitution to yield potassium nicotinate and acetic acid as a byproduct [3]. Fourier Transform Infrared spectroscopy and X-ray powder diffraction techniques have been employed to characterize the structural properties of the synthesized compound, confirming the successful formation of the potassium salt [3] [5]. The solid phase approach demonstrates several advantages including reduced reaction times, elimination of solvent waste, and simplified purification procedures.

Thermodynamic analysis of the solid phase reaction reveals an enthalpy change of 25.87 ± 0.47 kilojoules per mole, indicating the exothermic nature of the salt formation process [3]. The reaction typically achieves completion within 2-4 hours under continuous mechanical agitation, with yields consistently exceeding 95% [3]. The crystalline structure of the product exhibits characteristic absorption bands in infrared spectroscopy, with carbonyl stretching frequencies appearing at 1610-1650 reciprocal centimeters, confirming the ionic nature of the carboxylate group [3].

Temperature-dependent studies demonstrate that while elevated temperatures can accelerate the reaction rate, room temperature conditions provide optimal selectivity and product purity [3]. The solid phase methodology has been successfully scaled from laboratory quantities to multi-gram preparations, maintaining consistent yields and product quality throughout the scaling process [3] [5].

Reaction Pathways with Various Potassium Sources

The synthesis of potassium nicotinate can be accomplished through multiple reaction pathways utilizing different potassium-containing reagents, each offering distinct advantages in terms of reaction conditions, yields, and product purity [1] [2]. The choice of potassium source significantly influences the reaction mechanism, kinetics, and overall synthetic efficiency.

Potassium Trimethylsilanolate Method

Potassium trimethylsilanolate represents a specialized organometallic approach for potassium nicotinate synthesis, particularly valuable in anhydrous reaction environments [1]. This siloxane-based reagent functions as both a nucleophile and a mild base, facilitating the deprotonation of nicotinic acid while simultaneously providing the potassium counterion [1]. The reaction proceeds through a concerted mechanism where the silanolate oxygen coordinates to the carboxyl hydrogen, promoting proton abstraction and subsequent salt formation.

The trimethylsilanolate method demonstrates exceptional selectivity, avoiding side reactions commonly observed with stronger bases [1]. Reaction conditions typically employ tetrahydrofuran or diethyl ether as solvents, with temperatures maintained between 0-25 degrees Celsius to prevent decomposition of the siloxane reagent [1]. The reaction yields consistently exceed 90%, with minimal formation of byproducts [1].

One significant advantage of this methodology is the generation of trimethylsilanol as the only byproduct, which can be readily removed under reduced pressure due to its volatility [1]. The reaction tolerates various functional groups present on the nicotinic acid substrate, making it suitable for the synthesis of substituted potassium nicotinate derivatives [1]. Mechanistic studies suggest that the reaction proceeds through a four-membered transition state involving the carboxyl group, potassium cation, and silanolate functionality [1].

Potassium tert-Butanolate Approach

Potassium tert-butanolate serves as a highly effective strong base for the deprotonation of nicotinic acid, leading to rapid and quantitative formation of potassium nicotinate [1] [10]. This alkoxide reagent exhibits a pKa of approximately 17, providing sufficient basicity to completely deprotonate carboxylic acids under mild conditions [13]. The reaction mechanism involves direct proton abstraction from the carboxyl group, followed by immediate salt precipitation.

The tert-butanolate approach typically utilizes alcoholic solvents such as tert-butanol or ethanol, with reaction temperatures ranging from 20-60 degrees Celsius [1] [10]. The reaction proceeds rapidly, often achieving completion within 30-60 minutes with yields exceeding 98% [1]. The formation of tert-butanol as a byproduct facilitates product isolation, as this alcohol can be easily removed by distillation or evaporation [13].

This methodology demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of various nicotinate salts [10] [11]. The reaction conditions are sufficiently mild to preserve sensitive substituents while providing quantitative conversion of starting materials [10]. Scale-up considerations favor this approach due to the commercial availability and relatively low cost of potassium tert-butanolate [13].

Recent studies have explored the use of catalytic amounts of potassium tert-butanolate in combination with other bases, demonstrating that substoichiometric quantities can achieve comparable yields through in situ regeneration mechanisms [11]. This modification reduces reagent consumption and improves the overall atom economy of the synthetic process [11].

One-Pot Synthesis Strategies

One-pot synthesis methodologies for potassium nicotinate formation represent an efficient approach that combines multiple reaction steps within a single reaction vessel, minimizing isolation procedures and reducing overall synthetic complexity [7] [14]. These strategies typically integrate the formation of nicotinic acid intermediates with subsequent salt formation, streamlining the overall synthetic pathway.

A particularly effective one-pot approach involves the direct treatment of nicotinic acid precursors with potassium hydroxide in aqueous or alcoholic media [7]. The reaction sequence begins with the in situ generation of nicotinic acid through hydrolysis or oxidation of appropriate substrates, followed by immediate neutralization with the potassium base [7]. This methodology eliminates the need for intermediate purification steps and reduces solvent consumption.

Microwave-assisted one-pot synthesis has emerged as a powerful technique for accelerating reaction rates while maintaining high yields [14]. Under microwave irradiation, reaction times are reduced from hours to minutes, with temperatures precisely controlled to optimize both conversion and selectivity [14]. The use of continuous-flow microreactors further enhances the efficiency of one-pot syntheses, providing excellent heat and mass transfer characteristics [18].

| Reaction Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Temperature | 80°C | 50°C |

| Yield | 75-85% | 85-95% |

| Solvent Volume | 100 mL/g | 20 mL/g |

Recent developments in one-pot methodologies have incorporated enzymatic catalysis for the initial formation of nicotinic acid from nitrile precursors [18]. Whole-cell biocatalysts containing nitrilase enzymes can convert 3-cyanopyridine to nicotinic acid, which is subsequently neutralized in situ with potassium hydroxide [37]. This bio-catalytic approach operates under mild conditions and demonstrates excellent substrate tolerance [37].

Green Chemistry Approaches to Nicotinate Salt Formation

Green chemistry principles have been increasingly applied to potassium nicotinate synthesis, focusing on the development of environmentally sustainable methodologies that minimize waste generation and reduce environmental impact [15] [18]. These approaches emphasize the use of renewable feedstocks, non-toxic solvents, and energy-efficient reaction conditions.

Enzymatic synthesis represents a particularly promising green chemistry approach, utilizing lipase-catalyzed reactions for the formation of nicotinate derivatives [15] [18]. Novozym 435 from Candida antarctica has demonstrated exceptional catalytic activity in the synthesis of nicotinamide derivatives from methyl nicotinate precursors [15] [18]. The enzymatic approach operates under mild conditions, typically at 50 degrees Celsius, and utilizes environmentally friendly tert-amyl alcohol as the reaction medium [15] [18].

The implementation of continuous-flow microreactors has revolutionized green synthesis methodologies by providing precise control over reaction parameters while minimizing solvent consumption [18]. These systems demonstrate substantially shorter reaction times compared to traditional batch processes, reducing energy requirements and improving overall process efficiency [18]. The ability to recycle and reuse immobilized enzymes further enhances the sustainability of these synthetic approaches [18].

Solvent-free mechanochemical synthesis has emerged as an exemplary green chemistry methodology, eliminating the use of organic solvents entirely [22]. Ball milling techniques facilitate intimate mixing of reactants under mechanical stress, promoting solid-state reactions that proceed efficiently at ambient temperature [22]. This approach has been successfully applied to the synthesis of various metal nicotinate complexes, achieving quantitative yields within 15 minutes of reaction time [22].

Water-based synthesis methodologies represent another significant advancement in green chemistry applications [17]. Aqueous reaction media eliminate the need for organic solvents while providing excellent solubility for both reactants and products [17]. The use of pH-controlled aqueous systems allows for precise control of reaction stoichiometry and facilitates product isolation through simple precipitation techniques [17].

Scale-Up Considerations for Research Applications

Scale-up of potassium nicotinate synthesis from laboratory to research-scale production requires careful consideration of reaction kinetics, heat transfer limitations, and process safety parameters [37] [38]. The transition from small-scale batch reactions to larger production volumes presents unique challenges that must be addressed through systematic process optimization.

Heat transfer considerations become critical during scale-up, particularly for exothermic salt formation reactions [3] [37]. The enthalpy change of 25.87 kilojoules per mole associated with solid-phase synthesis necessitates effective heat removal systems to maintain reaction temperature control [3]. Industrial-scale reactors must incorporate adequate cooling capacity and temperature monitoring systems to prevent thermal runaway conditions [37].

Mass transfer limitations can significantly impact reaction rates and yields during scale-up processes [37]. The solid-phase synthesis approach requires sufficient mechanical agitation to ensure intimate contact between reactants, particularly when scaling beyond kilogram quantities [3]. Reactor design must accommodate the increased mixing requirements while maintaining uniform particle size distribution throughout the reaction mass [37].

| Scale Parameter | Laboratory (1-10g) | Research Scale (100g-1kg) | Pilot Scale (10-100kg) |

|---|---|---|---|

| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours |

| Temperature Control | ±2°C | ±1°C | ±0.5°C |

| Mixing Requirements | Magnetic stirring | Mechanical agitation | Industrial mixers |

| Yield Consistency | 95-98% | 92-96% | 90-94% |

Process analytical technology implementation becomes essential for monitoring reaction progress and ensuring consistent product quality during large-scale production [37]. Real-time analysis techniques, including infrared spectroscopy and pH monitoring, provide continuous feedback for process control optimization [37]. These analytical methods enable early detection of process deviations and facilitate corrective actions before product quality is compromised [37].

Downstream processing considerations include the development of efficient filtration and washing procedures suitable for large-scale operations [37]. The hygroscopic nature of potassium nicotinate requires careful control of atmospheric moisture during processing and storage [33]. Packaging and storage protocols must maintain product stability while preventing moisture uptake that could compromise product quality [33].

Economic considerations play a crucial role in scale-up decisions, with raw material costs, energy consumption, and waste disposal expenses significantly impacting overall process viability [37]. Cost-benefit analyses must account for the trade-offs between reaction efficiency, product quality, and operational complexity when selecting optimal synthetic methodologies for large-scale production [37].

Potassium nicotinate participates in several nucleophilic substitution reactions, primarily through its pyridine ring system. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic aromatic substitution reactions [1] [2].

Nucleophilic Aromatic Substitution

The mechanism of nucleophilic aromatic substitution in potassium nicotinate follows the classical addition-elimination pathway. The carboxylic acid group at the 3-position acts as an electron-withdrawing group, activating the pyridine ring toward nucleophilic attack [3]. The reaction proceeds through a Meisenheimer complex intermediate, where the negative charge is stabilized by the electron-withdrawing carboxylate group [3] [4].

| Reaction Step | Mechanism Details | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition | Formation of Meisenheimer complex | 13.8-16.8 |

| Elimination | Departure of leaving group | 11.0-14.8 |

| Protonation | Product stabilization | 3.0-5.0 |

Studies on related pyridine carboxylic acids demonstrate that the presence of the carboxylate group significantly enhances the reactivity toward nucleophilic substitution. The electron-withdrawing effect of the carboxyl group increases the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions [3] [5].

Regioselectivity in Nucleophilic Substitution

The regioselectivity of nucleophilic substitution reactions in potassium nicotinate is influenced by both electronic and steric factors. Computational studies using density functional theory calculations reveal that the 2-position of the pyridine ring is most activated toward nucleophilic attack, followed by the 6-position [5]. The presence of the carboxylate group at the 3-position directs nucleophilic attack preferentially to the ortho positions relative to the nitrogen atom [5].

| Position | Relative Reactivity | Electronic Factor | Steric Factor |

|---|---|---|---|

| 2-position | 1.00 | High activation | Low hindrance |

| 4-position | 0.65 | Moderate activation | Moderate hindrance |

| 5-position | 0.45 | Low activation | High hindrance |

| 6-position | 0.85 | High activation | Low hindrance |

Catalytic Effects in Nucleophilic Substitution

Research has shown that metal ions, particularly potassium, can catalyze nucleophilic substitution reactions involving the nicotinate moiety. The potassium ion can coordinate with the carboxylate group, forming a cyclic transition state that enhances the electrophilicity of the pyridine ring [6] [7]. This catalytic effect is particularly pronounced when the potassium ion forms a four-membered cyclic transition state with the carboxylate group and the incoming nucleophile [7].

Oxidation and Reduction Reactions

Potassium nicotinate undergoes various oxidation and reduction reactions, primarily involving the pyridine ring system and the carboxylate group. These reactions are fundamental to its biological activity and synthetic utility.

Oxidation Pathways

The oxidation of potassium nicotinate can occur through several pathways, depending on the oxidizing agent and reaction conditions. Studies on the oxidation of nicotinic acid by potassium permanganate in acidic medium reveal a complex mechanism involving multiple steps [8].

| Oxidizing Agent | Reaction Conditions | Products | Yield (%) |

|---|---|---|---|

| Potassium permanganate | Acidic, 28°C | Carbonyl compounds, Mn²⁺ | 75-85 |

| Hydrogen peroxide | Neutral, 25°C | Hydroxylated products | 60-70 |

| Nitric acid | Elevated temperature | Oxidized pyridine derivatives | 55-65 |

The mechanism of oxidation by potassium permanganate follows second-order kinetics, with the rate law: -d[nicotinate]/dt = (a+b[H⁺])[nicotinate][MnO₄⁻], where a = 0.016 dm³mol⁻¹s⁻¹ and b = 1.57 dm⁶mol⁻²s⁻¹ [8]. The reaction involves both acid-dependent and acid-independent pathways, indicating that both protonated and unprotonated forms of the substrate are reactive [8].

Reduction Mechanisms

Potassium nicotinate can be reduced to various products, including dihydropyridine derivatives and tetrahydropyridine compounds. The reduction typically involves the pyridine ring system, with the carboxylate group remaining intact [9].

Role in Nicotinamide Adenine Dinucleotide Synthesis

Potassium nicotinate serves as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺), a crucial redox cofactor in cellular metabolism [9] [10]. The conversion involves several enzymatic steps:

- Phosphoribosylation: Nicotinate is converted to nicotinic acid mononucleotide (NaMN) by nicotinic acid phosphoribosyltransferase [9]

- Adenylation: NaMN is converted to nicotinic acid adenine dinucleotide (NaAD) by NMN adenylyltransferase [9]

- Amidation: NaAD is converted to NAD⁺ by NAD⁺ synthetase [9]

| Enzyme | Substrate | Product | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|---|---|

| NAPRT | Nicotinate | NaMN | 15-25 | 2.5-3.5 |

| NMNAT | NaMN | NaAD | 8-12 | 1.8-2.2 |

| NADS | NaAD | NAD⁺ | 5-8 | 1.2-1.8 |

Redox Properties and Electron Transfer

The redox properties of potassium nicotinate are primarily associated with its conversion to NAD⁺/NADH system. The standard reduction potential for the NAD⁺/NADH couple is -0.32 V, making it an important electron carrier in biological systems [11] [12].

Mechanistic Studies of Salt Formation

The formation of potassium nicotinate from nicotinic acid and potassium hydroxide represents a classic acid-base neutralization reaction. This process involves several mechanistic steps that have been studied extensively.

Neutralization Mechanism

The neutralization reaction between nicotinic acid and potassium hydroxide follows the general mechanism for acid-base reactions:

C₆H₅NO₂ + KOH → C₆H₄KNO₂ + H₂O

The reaction proceeds through the following steps:

- Proton transfer: The carboxylic acid group donates a proton to the hydroxide ion

- Ion pairing: The resulting carboxylate anion associates with the potassium cation

- Crystallization: The potassium nicotinate precipitates from solution

Thermodynamic Parameters

The thermodynamic parameters for the salt formation reaction have been determined through calorimetric studies:

| Parameter | Value | Units |

|---|---|---|

| ΔH°rxn | -57.3 | kJ/mol |

| ΔS°rxn | +12.5 | J/mol·K |

| ΔG°rxn | -61.0 | kJ/mol |

| Keq | 2.8 × 10¹⁰ | - |

Kinetic Studies

The kinetics of salt formation have been studied using stopped-flow techniques. The reaction follows second-order kinetics with respect to the reactants:

Rate = k[nicotinic acid][KOH]

where k = 2.3 × 10⁸ M⁻¹s⁻¹ at 25°C [13].

Solvent Effects

The mechanism of salt formation is significantly influenced by the solvent system. In aqueous solution, the reaction proceeds rapidly due to the high dielectric constant of water, which stabilizes the ionic products [14]. The presence of organic solvents can alter the reaction pathway and affect the crystallization process.

| Solvent | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Product Solubility (g/L) |

|---|---|---|---|

| Water | 78.5 | 2.3 × 10⁸ | 125 |

| Ethanol | 24.3 | 1.8 × 10⁷ | 45 |

| Acetone | 20.7 | 8.5 × 10⁶ | 12 |

| Dichloromethane | 8.9 | 2.1 × 10⁵ | 3 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the reaction mechanisms of potassium nicotinate. Various theoretical methods have been employed to elucidate the electronic structure, reactivity, and mechanistic pathways.

Density Functional Theory Calculations

Density functional theory (DFT) calculations have been extensively used to study the electronic structure and reactivity of potassium nicotinate. The B3LYP functional with the 6-311++G(d,p) basis set has proven particularly effective for these studies [15] [16].

| Computational Method | Basis Set | Applications | Accuracy |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations | High |

| M06-2X | 6-311G(d,p) | Thermochemistry, kinetics | High |

| PBE0 | def2-TZVP | Electronic properties | Medium |

| wB97XD | 6-31G(d) | Weak interactions | High |

Molecular Orbital Analysis

Computational studies reveal that the highest occupied molecular orbital (HOMO) of potassium nicotinate is primarily localized on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the entire molecule [15] [17]. The HOMO-LUMO gap has been calculated to be approximately 3.2-3.5 eV, indicating moderate reactivity [17].

Transition State Calculations

Transition state calculations have been performed to understand the mechanisms of various reactions involving potassium nicotinate. These calculations provide insights into the activation energies and reaction pathways [18] [19].

| Reaction Type | Transition State Energy (kcal/mol) | Reaction Barrier (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| Nucleophilic substitution | 25.4 | 13.8 | 2.3 × 10⁶ |

| Oxidation | 31.2 | 18.5 | 4.7 × 10⁴ |

| Reduction | 28.7 | 15.3 | 1.8 × 10⁵ |

Solvent Effects in Computational Studies

The influence of solvation on the reaction mechanisms has been studied using continuum solvation models such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) [20]. These studies reveal that polar solvents significantly stabilize ionic intermediates and transition states.

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis has been employed to understand the electronic structure and bonding characteristics of potassium nicotinate [16] [21]. The analysis reveals that the potassium-oxygen interaction is predominantly ionic, with significant charge transfer from the metal to the carboxylate group.

| Bond Type | Bond Order | Charge Transfer (e) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| K-O | 0.15 | 0.85 | 125.3 |

| C-O (carboxylate) | 1.35 | 0.25 | 45.7 |

| C-N (pyridine) | 1.45 | 0.15 | 38.2 |

Vibrational Frequency Analysis

Computational vibrational frequency analysis has been performed to characterize the structure and dynamics of potassium nicotinate [15] [22]. The calculated frequencies show good agreement with experimental infrared and Raman spectroscopy data, validating the computational approach.

Reaction Pathway Prediction

Computational methods have been used to predict new reaction pathways for potassium nicotinate synthesis and transformation [23]. These predictions have guided experimental efforts and led to the development of more efficient synthetic routes.

The computational studies provide valuable insights into the fundamental mechanisms governing the reactivity of potassium nicotinate, complementing experimental observations and enabling the rational design of new synthetic methodologies and applications.